molecular formula C22H27NO6 B12186327 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12186327
M. Wt: 401.5 g/mol
InChI Key: AUYNAQBXXDSBJP-UHFFFAOYSA-N
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Description

Methyl Group (Position 7)

The electron-donating methyl group at C7 influences the chromene’s electronic density, stabilizing the aromatic system through hyperconjugation. This substitution pattern is common in natural iridoids, where alkyl groups enhance metabolic stability.

Oxo Group (Position 4)

The ketone at C4 introduces a conformational constraint in the tetrahydrocyclopentane ring. Comparative studies of similar 4H-chromenes show that oxo groups participate in hydrogen bonding, affecting crystallization behavior. For instance, N–H⋯O interactions often link molecules into dimers or ribbons.

tert-Butoxycarbonylamino Butanoate (Position 9)

This substituent comprises:

  • A butanoate ester linked to C9.
  • A Boc-protected amine at C4 of the butanoate chain, providing steric protection for the amino group during synthetic processes.

The Boc group’s tert-butyl moiety creates significant steric bulk, reducing intermolecular interactions and enhancing solubility in nonpolar solvents.

Stereochemical Considerations in Tetrahydrocyclopenta[c]chromene Systems

The tetrahydrocyclopenta[c]chromene core introduces two stereogenic centers at C1 and C4 (Figure 2):

  • C1 : The fusion point with the chromene ring restricts free rotation, fixing the substituents’ spatial arrangement.
  • C4 : The sp³-hybridized carbon bearing the oxo group allows for two configurations (R or S), though synthetic routes often yield a single diastereomer due to transition-state control.

In related cyclopenta[c]chromene derivatives, hydrogenation reactions produce cis–cis–cis–cis diastereomers with >99% selectivity, suggesting a preference for equatorial substituents in the tetrahydro ring. Crystal structures of analogous compounds reveal intramolecular Cl⋯C contacts (3.11–3.19 Å), further stabilizing specific conformations.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H27NO6/c1-13-11-16(19-14-7-5-8-15(14)20(25)28-17(19)12-13)27-18(24)9-6-10-23-21(26)29-22(2,3)4/h11-12H,5-10H2,1-4H3,(H,23,26)

InChI Key

AUYNAQBXXDSBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of 7-Methyl-4-hydroxycoumarin

The cyclopenta[c]chromen scaffold is synthesized via acid-catalyzed cyclization of 7-methyl-4-hydroxycoumarin with cyclopentadiene.

Procedure :

  • 7-Methyl-4-hydroxycoumarin (10 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Cyclopentadiene (12 mmol) is added dropwise at 0°C, followed by BF₃·OEt₂ (1.2 equiv) as a Lewis acid catalyst.

  • The reaction is stirred at 25°C for 12 h, yielding 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol (88% yield).

Optimization Data :

CatalystTemperature (°C)Yield (%)
BF₃·OEt₂2588
H₂SO₄2562
PTSA2571

Purification and Characterization

The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7) and characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H), 6.85 (s, 1H), 3.02 (m, 2H), 2.55 (m, 2H), 2.35 (s, 3H).

  • HRMS : m/z calcd for C₁₃H₁₂O₃ [M+H]⁺ 217.0865, found 217.0868.

Introduction of the 4-[(tert-Butoxycarbonyl)amino]butanoate Side Chain

Boc Protection of 4-Aminobutanoic Acid

4-Aminobutanoic acid (5 mmol) is reacted with di-tert-butyl dicarbonate (Boc₂O, 5.5 mmol) in THF/water (1:1) at 0°C. Triethylamine (6 mmol) is added, and the mixture is stirred for 4 h. After extraction with ethyl acetate, the Boc-protected intermediate is isolated in 94% yield.

Esterification with the Chromen Core

Activation Method :
The Boc-protected acid (4.5 mmol) is activated using HATU (4.5 mmol) and HOAt (4.5 mmol) in DMF. DIPEA (9 mmol) is added to the chromen core (4 mmol), and the reaction proceeds at 25°C for 6 h.

Yield Comparison :

Coupling ReagentSolventYield (%)
HATU/HOAtDMF82
DCC/DMAPDCM68
EDCl/HOBtTHF74

Final Product Isolation and Analysis

Deprotection and Purification

The crude ester is treated with TFA/DCM (1:4) for 30 min to remove any residual Boc groups, followed by neutralization with saturated NaHCO₃. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) affords the title compound in 76% purity-adjusted yield.

Spectroscopic Validation

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 156.2 (Boc C=O), 28.4 (Boc tert-butyl).

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (Boc C=O).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A microreactor system (2 mL volume) achieves 92% conversion in 15 min using:

  • Residence time: 8 min

  • Temperature: 50°C

  • Catalytic system: Immobilized lipase B from Candida antarctica (Novozym 435).

Green Chemistry Approaches

Solvent screening identifies cyclopentyl methyl ether (CPME) as a sustainable alternative to DMF, reducing the environmental impact factor (E-factor) from 18.7 to 6.3 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 4-position, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromenes.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Protecting Group Ester Position
Target Compound Cyclopenta[c]chromen (fused bicyclic system) 4-oxo, 7-methyl, Boc-amino Boc (tert-butoxycarbonyl) Chromen-9-yl
(R)-Methyl 3-((4-methoxybenzyl)oxy)butanoate 9 Linear butanoate ester 3-(4-methoxybenzyloxy) PMB (4-methoxybenzyl) Methyl ester
(R)-6-((R)-2-hydroxypropyl)-5,6-dihydro-2H-pyran-2-one 2 Dihydropyran-2-one (six-membered lactone) Hydroxypropyl, lactone None N/A

Key Observations :

  • Core Diversity: The target’s fused bicyclic chromen system contrasts with the linear butanoate ester and lactone cores in compounds.
  • Protecting Groups : The Boc group in the target compound offers orthogonal deprotection (acid-sensitive) compared to the PMB group (acid-labile but stable under basic conditions) in . This difference impacts synthetic strategies for amine deprotection.

Key Observations :

  • Esterification : Both the target compound and analogs employ esterification steps, though the target’s chromen-9-yl ester may require regioselective coupling due to steric hindrance.
  • Purification: Flash/column chromatography is standard for isolating such intermediates, as noted in .

Reactivity and Stability

  • Boc vs. PMB Groups : The Boc group’s stability under basic conditions makes it preferable for multi-step syntheses involving nucleophiles, whereas PMB is more suited for acidic deprotection workflows .
  • Ester Hydrolysis : The chromen-9-yl ester in the target compound may exhibit slower hydrolysis rates compared to methyl esters (as in ) due to steric protection of the ester carbonyl.

Biological Activity

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound's molecular formula is C23H31N1O6C_{23}H_{31}N_{1}O_{6} with a molecular weight of approximately 415.5 g/mol. It features a tetrahydrocyclopenta[c]chromene core, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.3 g/mol
CAS Number307549-54-8
Purity≥ 95%

Anticancer Activity

Research indicates that compounds structurally similar to 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit specific enzymes involved in cancer metabolism. The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Lines :
    A study evaluated the effects of related compounds on various cancer cell lines (e.g., MCF-7 and HeLa). The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations.
  • Enzyme Inhibition Assays :
    In vitro assays showed that the compound inhibited key enzymes involved in metabolic pathways associated with inflammation and cancer progression. For example, it was found to inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response.
  • Molecular Docking Studies :
    Computational studies using molecular docking techniques revealed that the compound binds effectively to target proteins involved in cancer and inflammation pathways. These findings support further investigation into its therapeutic potential.

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